molecular formula C15H19N5O4S B041164 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol CAS No. 69766-79-6

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol

Cat. No. B041164
CAS RN: 69766-79-6
M. Wt: 365.4 g/mol
InChI Key: COCWIIAFGQLMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful planning and characterization at each stage. While the provided papers do not detail the synthesis of the exact compound , they do discuss similar compounds. For example, the synthesis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) involves the formation of an oxazole ring and the introduction of an ethyl group . This suggests that the synthesis of the compound may also involve the formation of heterocyclic rings and the attachment of ethyl groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The paper on the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate provides information on the planarity of the nitro-indazole unit and its perpendicular orientation to the carboxylate groups . This could imply that in the compound of interest, the nitrothiazolyl group may also exhibit planarity and influence the overall molecular geometry.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can be influenced by the presence of functional groups and the molecular structure. The papers provided do not offer specific reactions for the compound , but they do analyze the vibrational spectra and hydrogen bonding of similar molecules . These analyses can be indicative of how the compound might behave in various chemical environments, such as its reactivity towards nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The vibrational spectra analysis of AOX provides insights into the bond lengths, bond angles, and torsion angles, which are fundamental to understanding the physical properties of the molecule . Similarly, the analysis of the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and energy gap between HOMO and LUMO for Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate can give clues about the electronic properties and reactivity of the compound .

Scientific Research Applications

Biologically Produced Diols and Their Applications

1,3-Propanediol and 2,3-butanediol are chemically related to the compound of interest and have wide-ranging applications, including in the production of polymers and as solvents. The research emphasizes the importance of efficient separation technologies for these diols from fermentation broths, highlighting the need for improvement in yield, purity, and energy consumption. This review points towards the potential for these compounds in biotechnological applications and the importance of downstream processing (Zhi-Long Xiu & A. Zeng, 2008).

Heterocyclic Compounds and Dyes Synthesis

The synthesis and reactivity of heterocyclic compounds, including azo dyes and related materials, are of significant interest. The compound , with its azo group and potential for creating heterocyclic structures, falls within this area of study. The review of heterocyclic chemistry indicates the versatility of certain scaffolds in producing various classes of compounds, which may include azo dyes, demonstrating the compound's relevance to material science and organic synthesis (M. A. Gomaa & H. Ali, 2020).

Environmental Pollutants and Male Infertility

While not directly related to the specific compound of interest, the study on the effects of environmental pollutants on male fertility highlights the importance of understanding the biological impact of various chemicals, including potentially those with similar structures or functional groups. This research area could encompass the effects of compounds with nitrothiazol groups under study for their potential endocrine-disrupting capabilities (Raúl Lagos-Cabré & R. Moreno, 2012).

Ethyl Carbamate in Foods and Beverages

Although ethyl carbamate is a different compound, the extensive review on its occurrence, formation mechanisms, and health implications in foods and beverages underscores the broader context of food safety and chemical toxicity studies. This area could be relevant for assessing the safety and regulatory considerations of various chemicals, including those used in food packaging or processing that might share structural similarities with the compound of interest (J. Weber & V. Sharypov, 2009).

properties

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWIIAFGQLMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864323
Record name C.I. Disperse Blue 102
Source EPA DSSTox
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol

CAS RN

69766-79-6, 12222-97-8
Record name Disperse Blue 102
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 102
Source EPA DSSTox
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Record name 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol
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Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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